(2-Amino-6-bromophenyl)methanol
Description
(2-Amino-6-bromophenyl)methanol (CAS: 861106-92-5) is an organobromine compound with the molecular formula C₇H₈BrNO and a molecular weight of 202.05 g/mol . It features a benzyl alcohol moiety substituted with an amino group at the 2-position and a bromine atom at the 6-position of the aromatic ring. This compound is synthesized for use as a pharmaceutical intermediate, particularly in anticancer and bioactive molecule development . It is commercially available with a purity of 98% and is offered in quantities ranging from 1 mg to 25 g .
Properties
IUPAC Name |
(2-amino-6-bromophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWBVTDYXWQJSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001306576 | |
| Record name | 2-Amino-6-bromobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861106-92-5 | |
| Record name | 2-Amino-6-bromobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861106-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-bromobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-6-bromophenyl)methanol typically involves the bromination of 2-aminophenylmethanol. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: (2-Amino-6-bromophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in suitable solvents.
Major Products:
Oxidation: Formation of 2-amino-6-bromobenzaldehyde or 2-amino-6-bromobenzoic acid.
Reduction: Formation of 2-amino-6-bromoaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
(2-Amino-6-bromophenyl)methanol serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for the modification into numerous derivatives, which can be utilized in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including:
- Reduction Reactions: It can be reduced to form related amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in suitable solvents like ethanol or tetrahydrofuran (THF) .
- Oxidation Reactions: The compound can also be oxidized to yield corresponding ketones or aldehydes, which are valuable in further synthetic applications .
Biological Applications
Enzyme Inhibition Studies:
Research has shown that this compound can interact with specific enzymes, potentially acting as an enzyme inhibitor. This interaction is crucial for understanding its biological activity and therapeutic potential. The amino group in the compound can form hydrogen bonds with active sites of enzymes, which may inhibit their activity and influence metabolic pathways .
Anticancer Activity:
Recent studies have investigated the anticancer properties of derivatives of this compound. For example, derivatives have shown selective cytotoxicity against various cancer cell lines, including colon and breast cancer cells. Mechanistic studies suggest that these compounds may induce cell cycle arrest at critical phases (S and G2/M), thereby halting uncontrolled cell division—a hallmark of cancer .
Medicinal Chemistry
Drug Development:
The potential of this compound and its derivatives as therapeutic agents is under exploration. Research indicates that modifications to the compound's structure can enhance its efficacy against specific diseases. For instance, studies have focused on synthesizing new derivatives that exhibit improved biological activity against cancer cells .
Case Studies:
- Antitumor Activity: A study highlighted that certain derivatives derived from this compound exhibited significant anticancer activity with IC50 values indicating potent inhibition of tumor cell growth .
- Enzyme Interaction Studies: Another research effort focused on the interaction of this compound with key metabolic enzymes, providing insights into its potential role as a therapeutic agent targeting metabolic disorders .
Industrial Applications
Chemical Manufacturing:
In industry, this compound is utilized in the production of specialty chemicals and as a building block for more complex molecules. Its ability to undergo various transformations makes it a versatile compound in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of (2-Amino-6-bromophenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with (2-Amino-6-bromophenyl)methanol but differ in substituent positions, halogen atoms, or functional groups:
2-Amino-6-bromophenol (CAS: 28165-50-6)
- Molecular Formula: C₆H₆BrNO
- Molecular Weight : 188.02 g/mol
- Key Differences: Replaces the hydroxymethyl (–CH₂OH) group with a phenolic hydroxyl (–OH) at the 2-position.
- Properties: Melting point of 83–84°C, higher acidity due to the phenol group, and reactivity in electrophilic substitution reactions .
- Applications : Used in dye synthesis and as a ligand in coordination chemistry .
1-(2-Amino-6-bromophenyl)ethanone (CAS: 55830-09-6)
- Molecular Formula: C₈H₈BrNO
- Molecular Weight : 214.06 g/mol
- Key Differences : Substitutes the hydroxymethyl group with a ketone (–COCH₃) at the 1-position.
- Properties : Higher electrophilicity at the carbonyl carbon, enabling nucleophilic addition reactions .
- Applications : Intermediate in heterocyclic compound synthesis (e.g., pyrrolopyrimidines) .
(2-Amino-6-chlorophenyl)ethanol (CAS: 100376-53-2)
- Molecular Formula: C₈H₁₀ClNO
- Molecular Weight : 187.63 g/mol
- Key Differences: Chlorine replaces bromine at the 6-position, and the hydroxymethyl group is extended to an ethanol (–CH₂CH₂OH) chain.
- Properties : Reduced steric bulk compared to bromine, altering solubility and reactivity in cross-coupling reactions .
(4-Amino-2-bromophenyl)methanol (CAS: 1179067-35-6)
- Molecular Formula: C₇H₈BrNO
- Molecular Weight : 202.05 g/mol
- Key Differences: Amino group shifted to the 4-position, changing electronic distribution on the aromatic ring.
- Properties: Altered regioselectivity in Suzuki-Miyaura couplings due to para-amino directing effects .
Physicochemical Properties Comparison
Positional Isomerism Effects
- Amino Group Position: Moving the amino group from the 2-position (as in the parent compound) to the 4-position (e.g., (4-Amino-2-bromophenyl)methanol) alters electronic effects. The para-amino group enhances electron density at the bromine-bearing carbon, favoring palladium-catalyzed couplings .
- Bromine Position: Derivatives like (E)-2-[(2-Amino-4,5-dibromophenyl)-iminomethyl]-6-methoxyphenol (CAS: Not listed) exhibit increased steric hindrance and altered π-stacking in crystal structures, relevant in materials science .
Biological Activity
(2-Amino-6-bromophenyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of functional groups such as amino and hydroxyl allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Chemical Formula : C7H8BrN1O1
- Molecular Weight : 202.05 g/mol
- Functional Groups :
- Amino group (-NH2)
- Hydroxyl group (-OH)
- Bromine atom (Br)
These groups contribute to the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom may participate in halogen bonding. The hydroxyl group also plays a role in hydrogen bonding, which can influence enzyme activity, receptor binding, and other protein interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The minimum inhibitory concentrations (MIC) observed for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 0.25 |
| Klebsiella pneumoniae | 0.5 |
| Bacillus subtilis | 0.12 |
These findings highlight its potential utility in treating infections caused by resistant strains.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. In vitro studies have demonstrated cytotoxicity against several cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and liver cancer (HEPG2). The results from these studies are presented in Table 2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| A549 | 20 |
| HEPG2 | 18 |
The compound's mechanism of action in cancer cells may involve apoptosis induction and cell cycle arrest, potentially through dual inhibition of topoisomerases and tubulin dynamics .
Case Studies
Case Study 1: Anticancer Efficacy
A study published in Nature reported that derivatives of this compound showed enhanced cytotoxicity when combined with small molecule inhibitors targeting specific cancer pathways. This combination therapy approach resulted in improved efficacy against glioblastoma cell lines, indicating that this compound could serve as a valuable lead in developing new cancer therapies .
Case Study 2: Antimicrobial Applications
Another study demonstrated the broad-spectrum antibacterial activity of this compound against multidrug-resistant strains. The compound was tested against a global panel of clinical isolates, showing potent activity with MIC values comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
